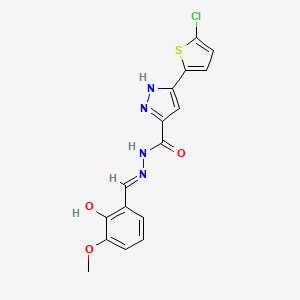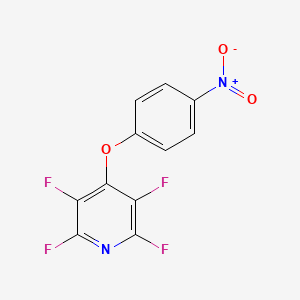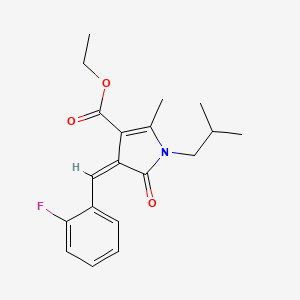![molecular formula C22H18ClN3O2 B11640338 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11640338.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzimidazole moiety and a chloromethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(1H-1,3-benzodiazol-2-yl)aniline in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at the benzimidazole or phenoxy moiety.
Applications De Recherche Scientifique
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.
Phenoxyacetic Acid Derivatives: Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) are structurally similar and used as herbicides.
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a benzimidazole moiety with a chloromethylphenoxy group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C22H18ClN3O2 |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-12-17(10-11-18(14)23)28-13-21(27)24-16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)26-22/h2-12H,13H2,1H3,(H,24,27)(H,25,26) |
Clé InChI |
HNXXSCXYELUUME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide](/img/structure/B11640258.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)


![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)

![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
![N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11640294.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)

![1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640349.png)
